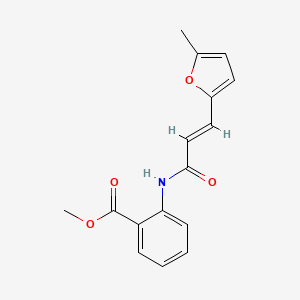

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymerization and Material Science

Research in the field of polymerization has explored monosubstituted acrylamides with amino acid moieties for creating polymers with controlled molecular weight and low polydispersity. For instance, homopolymers of N-acryloyl-l-phenylalanine methyl ester have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in polymers with enhanced isotacticity and potential applications in biocompatible materials (Mori, Sutoh, & Endo, 2005).

Photostability of Pesticides

In agriculture, the photostability of pesticides such as emamectin benzoate has been improved through the synthesis of acrylate-type polymeric nanoparticles. This innovation not only enhances the pesticide's photostability but also its insecticidal effects, demonstrating a novel approach to safeguarding crop protection agents against degradation by sunlight (Shang et al., 2013).

Organic Synthesis and Medicinal Chemistry

Novel synthetic pathways have been developed for potential anti-cancer agents, such as substituted benzamides and benzoates, demonstrating the utility of acrylamide derivatives in creating compounds with significant anti-proliferative activity (Soni et al., 2015). Additionally, Diels–Alder reactions involving furan and acrylic acid derivatives have been employed to synthesize benzoic acid, showcasing the application of these reactions in generating valuable chemical products from biomass-derived materials (Mahmoud et al., 2015).

Advanced Materials and Sensing Technologies

Research has also focused on developing biocompatible macromolecular luminogens for the selective sensing and removal of metal ions such as Fe(III) and Cu(II). These studies leverage the properties of acrylamide derivatives to create polymers that can be used in environmental monitoring and remediation (Dutta et al., 2020).

Mecanismo De Acción

Target of Action

It is known that guanidine groups, which are structurally similar to this compound, easily form hydrogen bonds, have good stability and strong physiological activity, and are used as intermediates in the synthesis of drugs .

Mode of Action

It is known that schiff base compounds and their metal complexes, which are structurally related to this compound, are used in medicine, catalysis, analytical chemistry, and have an important application in the field of photochromism .

Pharmacokinetics

It is known that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that schiff base compounds and their metal complexes, which are structurally related to this compound, have various applications in medicine, catalysis, and analytical chemistry .

Action Environment

It is known that the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally related to this compound, is considerably accelerated at physiological ph . Therefore, environmental factors such as pH could potentially influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

methyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11-7-8-12(21-11)9-10-15(18)17-14-6-4-3-5-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIHYQQFGKPRMA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)

![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)